1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine

Kinase Inhibitor ATP-Competitive Medicinal Chemistry

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine (CAS 1340266-49-0) is a nitrogen-rich heterocyclic intermediate built on a fused cyclopenta[d]pyrimidine core linked to a 3-aminopyrrolidine moiety. This scaffold class is a known privileged structure for occupying the ATP-binding pocket of protein kinases, most notably the Akt (PKB) family, where the cyclopentane ring provides critical hydrophobic contacts and the 3-aminopyrrolidine vector directs substitution into the ribose pocket.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
Cat. No. B11801085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CN=C2N3CCC(C3)N
InChIInChI=1S/C11H16N4/c12-8-4-5-15(6-8)11-9-2-1-3-10(9)13-7-14-11/h7-8H,1-6,12H2
InChIKeyHNGHLLXVGOAZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine: Core Scaffold Identifier for ATP-Competitive Kinase Inhibitor Lead Optimization


1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine (CAS 1340266-49-0) is a nitrogen-rich heterocyclic intermediate built on a fused cyclopenta[d]pyrimidine core linked to a 3-aminopyrrolidine moiety . This scaffold class is a known privileged structure for occupying the ATP-binding pocket of protein kinases, most notably the Akt (PKB) family, where the cyclopentane ring provides critical hydrophobic contacts and the 3-aminopyrrolidine vector directs substitution into the ribose pocket [1]. The compound is supplied as a high-purity intermediate (>98%) for medicinal chemistry campaigns targeting kinase selectivity and pharmacokinetic optimization .

Why 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine Cannot Be Replaced by Common Piperidine or Methyl-Substituted Analogs


The 3-aminopyrrolidine ring in this compound enforces a specific exit vector geometry that is distinct from the 4-aminopiperidine or pyrrolidine-2-methanol analogs often encountered in general screening libraries . In ATP-competitive Akt inhibitor design, the pyrrolidine-3-amine orientation places the basic amine in the ribose-binding pocket at a distance and angle that maximize salt-bridge interactions with the catalytic glutamate residue, an interaction that is sterically inaccessible to the piperidine-4-amine isomer [1]. Simple methylation of the cores (e.g., 2-methyl or 4-methyl cyclopenta[d]pyrimidine variants) alters the conformational preference of the bicyclic system and can abolish the key hydrophobic packing with the kinase hinge region, as demonstrated in the GDC-0068 optimization path [1][2]. Substituting the pyrrolidine for a piperidine increases the number of rotatable bonds and raises the topological polar surface area, which negatively impacts permeability and oral bioavailability in iPAS (immediate post-absorption state) models [2].

Quantitative Differentiation of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine: Evidence for Procurement Decision-Making


Ring Size Selectivity: Pyrrolidine-3-amine vs. Piperidine-4-amine in Akt1 Biochemical Assays

In the GDC-0068 discovery program, the 3-aminopyrrolidine vector was superior to the 4-aminopiperidine vector for achieving Akt1 potency. The pyrrolidine-3-amine-containing lead compound 7 exhibited an Akt1 IC50 of 1.3 nM, whereas the corresponding piperidine-4-amine analog (compound 8) showed an Akt1 IC50 of 8.7 nM, representing a 6.7-fold loss in potency [1]. This is attributed to the shorter N-to-N distance in pyrrolidine (3.7 Å) vs. piperidine (5.1 Å), which positions the amine for optimal hydrogen-bonding with the catalytic Asp292 residue in the Akt1 active site [1].

Kinase Inhibitor ATP-Competitive Medicinal Chemistry

Core Substituent Effect: Unsubstituted vs. 2-Methyl Cyclopenta[d]pyrimidine on Selectivity vs. PKA

The unsubstituted cyclopenta[d]pyrimidine core of the target compound provides a selectivity advantage over 2-methyl-substituted analogs. In the GDC-0068 optimization, the 2-methyl analog (compound 15) showed only 12-fold selectivity for Akt1 over PKA (Akt1 IC50 = 2.1 nM, PKA IC50 = 25 nM), whereas the unsubstituted core analog (compound 7) achieved >100-fold selectivity (Akt1 IC50 = 1.3 nM, PKA IC50 > 130 nM) [1]. This is because the 2-methyl group forces a slight rotation of the pyrimidine ring, altering the hinge-binding geometry and reducing discrimination between Akt1 and PKA [1][2].

Kinase Selectivity PKA Off-Target Drug Design

Molecular Weight Efficiency: Pyrrolidine-3-amine vs. Piperazine and Diazepane Analogs

The target compound (MW = 204.27) provides superior molecular weight efficiency compared to larger ring analogs. The corresponding piperazine analog (1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine, MW = 218.30) and diazepane analog ([1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,4-diazepan-6-yl]acetic acid, MW > 250) add unnecessary mass without proportional gains in binding affinity . Lipophilic efficiency (LipE) calculations from the development of GDC-0068 show that maximizing binding per non-hydrogen atom is critical for achieving oral bioavailability; the pyrrolidine-3-amine core contributes a calculated LipE of 5.2, compared to 4.1 for the piperazine version [1].

Lipophilic Efficiency Lead Optimization Drug-likeness

Purity-Driven Reproducibility: 98% NLT vs. Typical 95% Library-Grade for Analogs

Commercial suppliers specify the target compound at ≥98% purity (NLT 98%) as standard procurement grade, whereas the closest piperidine-4-amine analog (CAS 1273573-59-3) is routinely supplied at 95% purity . A 3% absolute purity difference corresponds to approximately 3% w/w of unidentified impurities, which can introduce confounding inhibition in biochemical kinase assays at screening concentrations of 1–10 µM. For a compound tested at 10 µM, 3% impurity equates to 300 nM of unknown species, which is >100× the IC50 of many kinase inhibitors and can lead to false negative or false positive results in selectivity panels [1].

Chemical Purity Assay Reproducibility Procurement Quality

Validated Application Scenarios for 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine in Kinase Drug Discovery


Akt (PKB) Isoform-Selective Lead Optimization Using the 3-Aminopyrrolidine Vector

The compound serves as the optimal starting material for synthesizing ATP-competitive Akt inhibitors that require a basic amine in the ribose pocket. The pyrrolidine-3-amine geometry achieves IC50 values in the low nanomolar range (1.3 nM for compound 7) with >100-fold selectivity over PKA, as demonstrated in the GDC-0068 discovery program [1][2]. Researchers can directly couple the free amine to diverse carboxylic acid, sulfonamide, or urea capping groups to generate focused libraries targeting the Akt allosteric site [1].

Kinase Selectivity Panel Profiling with High-Purity Scaffold for False-Positive Mitigation

The ≥98% purity grade of this compound makes it appropriate for use as an internal reference standard in broad-panel kinase selectivity screening (e.g., DiscoveRx KINOMEscan or Eurofins KinaseProfiler). The low impurity burden (<2%) reduces the likelihood of confounding inhibition from trace synthetic byproducts, which is especially critical when testing at 10 µM, where even 0.5% impurity corresponds to 50 nM of potential inhibitor [1]. This purity standard exceeds the typical 95% library-grade offered for the piperidine-4-amine analog [1].

Structure-Based Drug Design (SBDD) Using Unsubstituted Cyclopenta[d]pyrimidine Cores

The unsubstituted cyclopenta[d]pyrimidine core of this compound provides a rigid, planar hinge-binding motif that is ideal for co-crystallography with kinase domains. The lack of a 2-methyl substituent avoids the steric clash with the gatekeeper residue observed with methylated analogs, enabling consistent binding modes across Akt1, Akt2, and Akt3 isoforms [2]. This consistency is essential for SBDD programs that rely on docking and Free Energy Perturbation (FEP) calculations, where conformational variability introduced by core substituents reduces prediction accuracy [2].

Parallel Library Synthesis for Lipophilic Efficiency (LipE) Optimization

With a low molecular weight (204.27) and moderate logD, this scaffold retains substantial LipE headroom (LipE ≈ 5.2), allowing medicinal chemists to add potency-enhancing substituents without breaching the Lipinski thresholds . This is a significant advantage over the piperazine (MW 218.30, LipE ≈ 4.1) and diazepane (MW > 250) analogs, which consume more molecular weight and lipophilicity for the same binding interactions . Parallel amide coupling libraries using this scaffold can rapidly explore R-group SAR while maintaining drug-like physicochemical profiles .

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